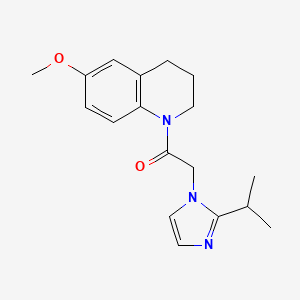![molecular formula C19H20N4O2 B7643510 (3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone, also known as MIP-1, is a synthetic compound that has been developed for research purposes. This compound has shown potential in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of (3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed that this compound acts as a potent antagonist of the cannabinoid receptor CB1. The CB1 receptor is involved in the modulation of pain, anxiety, and appetite. By blocking the CB1 receptor, this compound may have potential therapeutic effects in the treatment of pain, anxiety, and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and anxiety levels. This compound has also been shown to decrease food intake and body weight in obese animals. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. This compound is also highly selective for the CB1 receptor, which makes it a valuable tool for studying the cannabinoid system. However, this compound has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of natural cannabinoids. Furthermore, this compound has not been extensively studied in humans, and its safety profile is not fully understood.
将来の方向性
There are several future directions for the research of (3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone. One direction is to investigate the potential therapeutic effects of this compound in the treatment of pain, anxiety, and obesity. Another direction is to study the safety profile of this compound in humans. Additionally, this compound can be used as a lead compound to develop new drugs with improved efficacy and safety. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the cannabinoid system.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for studying the cannabinoid system, pain, anxiety, and obesity. However, further research is needed to fully understand the mechanism of action and safety profile of this compound.
合成法
The synthesis of (3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone involves the reaction of 2-(phenoxymethyl)pyrrolidine with 3-methylimidazo[4,5-b]pyridin-6-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white solid with a high purity level. The synthesis method of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of the cannabinoid system in the modulation of pain and anxiety. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety.
特性
IUPAC Name |
(3-methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-13-21-17-10-14(11-20-18(17)22)19(24)23-9-5-6-15(23)12-25-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15H,5-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINYVINUKCTXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)N3CCCC3COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)


![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
